molecular formula C8H9NO3 B2389682 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid CAS No. 2055844-06-7

5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2389682
CAS No.: 2055844-06-7
M. Wt: 167.164
InChI Key: JGHPLIHYVSZCQA-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with olefins. This method is regioselective and leads to the formation of 5-substituted isoxazoles . Another method involves the cyclization of propargylic N-hydroxycarbamates via a platinum-carbene intermediate .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Microwave-assisted synthesis is also used to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-(cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)7-4-6(12-9-7)3-5-1-2-5/h4-5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHPLIHYVSZCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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